molecular formula C25H20N2O4 B5157864 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid

3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid

Cat. No. B5157864
M. Wt: 412.4 g/mol
InChI Key: CUKONOKRZOUROS-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. BAY 11-7082 has been widely used in scientific research to study the role of NF-κB in various diseases and conditions.

Mechanism of Action

3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins inhibit the activity of NF-κB by binding to it and preventing its translocation to the nucleus. When the IKK complex phosphorylates IκB proteins, they are degraded, allowing NF-κB to translocate to the nucleus and activate target genes. 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 inhibits the phosphorylation of IκB proteins by binding to the cysteine residue in the ATP-binding site of the IKK complex.
Biochemical and Physiological Effects:
3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. Some of the effects of 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 include inhibition of cell proliferation, induction of apoptosis, inhibition of cytokine production, and inhibition of angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 in lab experiments is its specificity for the NF-κB pathway. 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 does not affect other signaling pathways, making it a useful tool for studying the role of NF-κB in different cellular processes. However, one limitation of using 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 is its potential toxicity and off-target effects. 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 has been shown to induce cytotoxicity and apoptosis in some cell types, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 and the NF-κB pathway. Some of the areas of research include the identification of new targets for NF-κB inhibition, the development of more specific and less toxic inhibitors, and the investigation of the role of NF-κB in different diseases and conditions. Additionally, the use of 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.

Synthesis Methods

3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 can be synthesized using a multi-step process starting from 4-bromobenzyl alcohol. The first step involves the conversion of 4-bromobenzyl alcohol to 4-bromobenzyl bromide using thionyl chloride. The second step involves the reaction of 4-bromobenzyl bromide with 3-amino-2-cyano-3-oxopropenoic acid ethyl ester to form 4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]benzyl bromide. The third step involves the reaction of 4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]benzyl bromide with 4-hydroxymethylbenzoic acid to form 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082.

Scientific Research Applications

3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 has been used in various scientific research studies to investigate the role of NF-κB in different diseases and conditions. Some of the areas of research where 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 has been used include cancer, inflammation, neurodegenerative diseases, autoimmune diseases, and viral infections.

properties

IUPAC Name

3-[[4-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-15-22(24(28)27-16-19-5-2-1-3-6-19)13-18-9-11-23(12-10-18)31-17-20-7-4-8-21(14-20)25(29)30/h1-14H,16-17H2,(H,27,28)(H,29,30)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKONOKRZOUROS-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid

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